molecular formula C15H23ClN4O2 B13555092 Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate

Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No.: B13555092
M. Wt: 326.82 g/mol
InChI Key: DLYNFUJONHORRB-UHFFFAOYSA-N
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Description

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate: is a synthetic organic compound with a molecular formula of C15H23ClN4O2 and a molecular weight of 326.83 g/mol . This compound is characterized by the presence of a diazepane ring, a chloropyridazine moiety, and a tert-butyl ester group. It is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridazine moiety, converting it to a dihydropyridazine derivative.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its activity against certain biological targets.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-(6-chloropyridazin-3-yl)carbamate
  • tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
  • tert-butyl 4-(6-chloropyridazin-3-yl)methylaminoazepane-1-carboxylate

Comparison:

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-7-19(9-10-20)11-12-5-6-13(16)18-17-12/h5-6H,4,7-11H2,1-3H3

InChI Key

DLYNFUJONHORRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NN=C(C=C2)Cl

Origin of Product

United States

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